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Compound of Interest

Compound Name:
(R)-2-chloro-6-(oxiran-2-

ylmethoxy)benzonitrile

CAS No.: 198226-53-8

Cat. No.: B1486610

Get Quote

Chiral Architectures in Medicinal Chemistry
Executive Summary & Structural Logic
(R)-2-chloro-6-glycidyloxybenzonitrile is a bifunctional chiral building block characterized by an

electron-deficient benzonitrile core flanked by a steric chlorine atom and a reactive,

stereodefined epoxide tail.

It serves as a critical "chiral anchor" in the synthesis of

-adrenergic receptor antagonists and antiviral agents. The molecule's value lies in its (R)-
stereocenter, which dictates the binding affinity of the final pharmaceutical payload. The ortho-
chloro substituent provides metabolic stability and steric locking, preventing free rotation in the
binding pocket of target proteins.
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Property Detail

IUPAC Name
2-chloro-6-{[(2R)-oxiran-2-

yl]methoxy}benzonitrile

Molecular Formula C₁₀H₈ClNO₂

Molecular Weight 209.63 g/mol

Chiral Center C2 of the oxirane ring (R-configuration)

Core Scaffold 2,6-Disubstituted Benzonitrile

Key Functionality
Electrophilic Epoxide (Warhead), Nitrile (H-bond

acceptor)

Synthetic Architecture & Stereocontrol
The synthesis of the (R)-enantiomer requires strict stereochemical fidelity. A standard

nucleophilic substitution with racemic epichlorohydrin yields a racemic product. To achieve the

(R)-configuration with high enantiomeric excess (>98% ee), the Chiral Pool Strategy utilizing

sulfonate esters is the industry standard.

Mechanism of Action: The Inversion Strategy
The most robust protocol involves the

displacement of a chiral sulfonate (e.g., (S)-Glycidyl Nosylate) by the phenoxide of 2-chloro-6-
hydroxybenzonitrile.

Why (S)-Glycidyl Nosylate? The reaction proceeds via an

mechanism at the chiral carbon. To obtain the (R)-epoxide, one must start with the (S)-
electrophile, causing a Walden inversion at the stereocenter.

Base Selection:

or

in polar aprotic solvents (DMF/DMSO) ensures complete deprotonation of the phenol without
opening the epoxide ring.
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Visualization: Stereoselective Synthesis Workflow
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Figure 1: Stereoselective synthesis pathway utilizing (S)-Glycidyl Nosylate to yield the (R)-

target via Walden inversion.

Experimental Protocol: Synthesis & Purification
This protocol describes the synthesis on a 10g scale.

Reagents
Precursor: 2-Chloro-6-hydroxybenzonitrile (1.0 eq)

Chiral Reagent: (S)-Glycidyl 3-nitrobenzenesulfonate ((S)-Glycidyl Nosylate) (1.1 eq)

Base: Potassium Carbonate (

), anhydrous (2.0 eq)

Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology
Activation: In a dry 250 mL round-bottom flask under

atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (10.0 g) in anhydrous DMF (50 mL).

Deprotonation: Add

(18.0 g) in one portion. Stir at room temperature for 30 minutes. Observation: The mixture
will turn yellow/orange as the phenoxide anion forms.
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Coupling: Cool the mixture to 0°C. Dropwise add a solution of (S)-Glycidyl Nosylate (18.5 g)

in DMF (20 mL) over 20 minutes.

Technical Note: Cooling prevents exothermic runaway and minimizes side reactions

(polymerization).

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor

by TLC (Hexane:EtOAc 3:1) or HPLC.

Work-up: Quench with ice-cold water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over

.

Purification: Concentrate in vacuo. Recrystallize from Isopropanol/Hexane or purify via flash

column chromatography (Silica, 0-20% EtOAc in Hexane).

Process Analytical Technology (PAT) & QC
To validate the structure and stereochemistry, the following criteria must be met.

Analytical Method Expected Result / Specification

1H NMR (400 MHz, CDCl₃)
7.5-7.1 (m, 3H, Ar-H), 4.4 (dd, 1H, O-CH₂), 4.1

(dd, 1H, O-CH₂), 3.4 (m, 1H, CH-epoxide), 2.9

(t, 1H, CH₂-epoxide), 2.7 (dd, 1H, CH₂-epoxide).

Chiral HPLC
Column: Chiralcel OD-H or AD-H. Mobile Phase:

Hexane/IPA (90:10). Target: >98% ee.

Mass Spectrometry
HRMS (ESI+): [M+H]⁺ calculated for

C₁₀H₉ClNO₂: 210.0322.

Optical Rotation

must be negative (typically

to

in MeOH), confirming (R)-configuration relative

to literature analogs.
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Reactivity Profile & Downstream Applications
The (R)-epoxide ring is a "spring-loaded" electrophile. Its primary utility is in ring-opening

aminolysis.

Pathway: Synthesis of Beta-Blocker Analogs
Reacting (R)-2-chloro-6-glycidyloxybenzonitrile with primary amines (e.g., isopropylamine, tert-

butylamine) yields

-amino alcohols. The regioselectivity is driven by the steric hindrance of the amine attacking the
least substituted carbon of the epoxide.

Visualization: Ring Opening Mechanism
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Figure 2: Downstream application showing the conversion of the epoxide to a bioactive beta-

amino alcohol scaffold.

Critical Handling Precautions
Moisture Sensitivity: The nitrile group is stable, but the epoxide can hydrolyze to the diol

under acidic aqueous conditions. Store under Argon at 2–8°C.

Genotoxicity: Epoxides are potential alkylating agents. Handle with double gloves and in a

fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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